molecular formula C7H3F3O3 B2396857 2,3,4-Trifluoro-5-hydroxybenzoic acid CAS No. 38233-44-2

2,3,4-Trifluoro-5-hydroxybenzoic acid

Cat. No.: B2396857
CAS No.: 38233-44-2
M. Wt: 192.093
InChI Key: SKYWKENXVVPEQG-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-hydroxybenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3O3. It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-5-hydroxybenzoic acid typically involves the halogenation of benzoic acid derivatives followed by hydrolysis. One common method starts with the halogenation of 3-amino benzoic acid, followed by diazotization and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound can involve multi-step processes. For instance, one method includes the reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide, which is then fluorinated and hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trifluoro-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-hydroxybenzoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry. It can inhibit specific pathways by binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 2,4,5-Trifluoro-3-hydroxybenzoic acid
  • 3-Hydroxy-2,4,5-trifluorobenzoic acid
  • 2,3,4-Trifluorobenzoic acid

Comparison: 2,3,4-Trifluoro-5-hydroxybenzoic acid is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, acidity, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2,3,4-trifluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWKENXVVPEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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